7-Methyl-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-9-5-7-2-3-10-8(6)7/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNWWJJPQGBGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296228 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-00-6 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 7 Methyl 1h Pyrrolo 3,2 C Pyridine and Its Analogs
Strategies for the Regioselective Construction of the 1H-Pyrrolo[3,2-c]pyridine Core
The construction of the 1H-pyrrolo[3,2-c]pyridine nucleus is a significant challenge in synthetic organic chemistry, requiring precise control of regioselectivity. Various strategies have been devised, starting from either pyridine (B92270) or pyrrole (B145914) precursors, to assemble this bicyclic heteroaromatic system. These methods are critical for accessing a wide range of substituted analogs for medicinal chemistry research. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Sonogashira coupling has been effectively employed in the synthesis of azaindole derivatives. organic-chemistry.orgatlanchimpharma.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of 1H-pyrrolo[3,2-c]pyridine synthesis, a common approach starts with a substituted aminopyridine.
For instance, the synthesis of 2-substituted 7-azaindoles often begins with the Sonogashira coupling of a 3-halo-2-aminopyridine with a suitable alkyne. rsc.org This initial coupling is followed by a cyclization step to form the pyrrole ring. rsc.org While this specific example leads to a 7-azaindole (B17877), the underlying principle of using palladium catalysis to construct a key C-C bond is broadly applicable to other azaindole isomers.
A general representation of this two-step process is as follows:
Sonogashira Coupling: A halo-aminopyridine is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Cyclization: The resulting alkynylaminopyridine undergoes an intramolecular cyclization to form the fused pyrrole ring of the azaindole. organic-chemistry.org
The efficiency of this method is highlighted by the high yields achievable in the initial coupling step. organic-chemistry.org
| Palladium-Catalyzed Synthesis of Azaindole Precursors | |||
|---|---|---|---|
| Starting Material | Reagents | Product | Reference |
| 2-Amino-3-iodopyridine | Terminal alkyne, Pd catalyst, Cu(I) iodide, base | 2-Amino-3-(alkynyl)pyridine | organic-chemistry.org |
| 3-Halosubstituted-2-aminopyridine | Terminal alkyne, Pd(PPh3)4, CuI, Et3N | 3-Alkynyl-2-aminopyridine | rsc.org |
Intramolecular Cyclization Approaches via Base-Mediated Reactions
Following the formation of a suitable precursor, intramolecular cyclization is a key step in forming the pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system. Base-mediated reactions are frequently employed to facilitate this ring closure.
After a Sonogashira coupling to produce a 2-amino-3-(alkynyl)pyridine intermediate, various bases can be used to promote the intramolecular C-N bond formation. organic-chemistry.org Studies have shown that while some bases may be ineffective, the use of potassium tert-butoxide, particularly in the presence of a phase-transfer catalyst like 18-crown-6, can lead to excellent yields of the desired 2-substituted 7-azaindole. organic-chemistry.org This method is noted for its efficiency and scalability, avoiding the need for protecting groups. organic-chemistry.org
The choice of base and reaction conditions is critical for the success of the cyclization. Other bases that have been utilized in the synthesis of azaindoles include potassium hydride and cesium carbonate. rsc.org Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these cyclization reactions. nih.gov
Annulation Strategies from Pyrrole Precursors (e.g., Knoevenagel Condensation, Curtius Rearrangement)
Building the pyridine ring onto a pre-existing pyrrole core is another viable strategy for constructing 1H-pyrrolo[3,2-c]pyridines. This approach often involves a sequence of reactions to introduce the necessary functionalities for ring closure.
A notable example involves starting with a 2-substituted pyrrole and introducing a carboxylic acid group via a Knoevenagel condensation. tugraz.at The carboxylic acid is then converted to an azide, which subsequently undergoes a Curtius rearrangement to form the 5-azaindole (B1197152). This multi-step process allows for the synthesis of substituted pyrrolo[3,2-c]pyridines. tugraz.at The nucleophilicity of the pyrrole ring is a key factor in these annulation strategies. utas.edu.au
Synthetic Routes Originating from Pyridine Precursors
The more common approach to azaindole synthesis involves the construction of the pyrrole ring onto a pyridine starting material. rsc.orgresearchgate.net A variety of methods fall under this category, each with its own advantages.
One such method involves the reaction of 2-fluoro-3-picoline with benzonitrile (B105546) in the presence of lithium diisopropylamide (LDA) to form 2-phenyl-7-azaindole via a Chichibabin-type cyclization. nih.gov This one-pot reaction demonstrates the direct formation of the azaindole from a simple pyridine derivative. nih.gov
Another strategy begins with the nitration of a substituted pyridine, such as 2-bromo-5-methylpyridine-1-oxide, to introduce a nitro group that can be transformed into a key intermediate for pyrrole ring formation. nih.gov This intermediate can then be cyclized in the presence of iron powder and acetic acid to yield the 1H-pyrrolo[3,2-c]pyridine core. nih.gov
Bartoli Indole (B1671886) Synthesis and its Adaptations for Azaindoles
The Bartoli indole synthesis is a powerful method for preparing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com This reaction has been successfully adapted for the synthesis of azaindoles, providing a direct route to 7-substituted derivatives. wikipedia.orgjk-sci.com
The reaction mechanism involves the addition of the Grignard reagent to the nitro group, followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. wikipedia.org The presence of a bulky ortho substituent is often crucial for high yields as it facilitates this rearrangement. wikipedia.orgyoutube.com Three equivalents of the vinyl Grignard reagent are typically required when starting from a nitroarene. wikipedia.org
This methodology has been applied to the synthesis of 4- and 6-azaindoles from substituted nitropyridines. tugraz.atwikipedia.org For instance, the reaction of 2-methoxy-3-nitropyridine (B1295690) with vinylmagnesium bromide has been shown to produce the corresponding azaindole. tugraz.at
| Key Features of the Bartoli Indole Synthesis for Azaindoles | |||
|---|---|---|---|
| Feature | Description | Significance | Reference |
| Starting Materials | Ortho-substituted nitropyridines | Provides access to specifically substituted azaindoles. | tugraz.atwikipedia.org |
| Reagent | Vinyl Grignard reagent (3 equivalents) | Essential for the multi-step reaction mechanism. | wikipedia.org |
| Key Mechanistic Step | beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement | Facilitated by bulky ortho-substituents, leading to higher yields. | wikipedia.orgyoutube.com |
| Product | 7-Substituted azaindoles | Offers a direct route to this important class of compounds. | jk-sci.com |
Reductive Cyclization Methods in Azaindole Synthesis
Reductive cyclization represents another important class of reactions for the synthesis of the azaindole scaffold. These methods typically involve the reduction of a nitro group to an amine, which then undergoes an intramolecular condensation to form the pyrrole ring.
The Batcho-Leimgruber indole synthesis, which involves the reductive cyclization of an o-nitroenamine, is a versatile method that has been widely used for the preparation of indoles and has been successfully applied to the synthesis of 4-, 5-, and 6-azaindoles. tugraz.atresearchgate.net
In a different approach, a large group of substituted 1-aryl-4-amino-7-azaindoles has been prepared through the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, followed by a reductive cyclization step. uni-rostock.de This strategy highlights the versatility of reductive cyclization in constructing the pyridine ring onto a pyrrole precursor.
Domino Reaction Sequences for Pyrrolopyridine Formation
One key strategy for forming the 1H-pyrrolo[3,2-c]pyridine core involves a reductive cyclization process. nih.govsemanticscholar.org A notable example begins with a substituted pyridine N-oxide, which undergoes transformation into a key vinyl intermediate. Specifically, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide can be subjected to reductive cyclization using iron powder in acetic acid. nih.govsemanticscholar.org This reaction condition simultaneously reduces the nitro group and facilitates the cyclization to form the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine skeleton directly. nih.govsemanticscholar.org
More advanced domino sequences have been developed for related fused pyrrolopyridine systems. For instance, a synergetic copper/zinc-catalyzed one-step annulation reaction has been reported for the synthesis of 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org This process involves the reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes, proceeding through a double cyclization pathway. rsc.org Similarly, other cascade reactions, such as those initiated by a Knoevenagel condensation followed by a series of cyclizations and aromatization steps, have proven effective for building related imidazopyrrolopyridine structures. thieme-connect.com These examples highlight the power of domino reactions in efficiently constructing the pyrrolopyridine core and its more complex, annulated analogs. rsc.orgthieme-connect.com
Advanced Derivatization and Functionalization Strategies of the 1H-Pyrrolo[3,2-c]pyridine Skeleton
Once the core 1H-pyrrolo[3,2-c]pyridine structure is assembled, its chemical utility is expanded through various derivatization and functionalization reactions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.
The N-1 position of the pyrrole ring is a primary site for functionalization. A common and important modification is N-arylation, which can be achieved under copper catalysis. For instance, the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with arylboronic acids, such as 3,4,5-trimethoxyphenylboronic acid, can be carried out using a system of copper(II) acetate, potassium carbonate as a base, and pyridine in a 1,4-dioxane (B91453) solvent, often facilitated by microwave irradiation. nih.govsemanticscholar.org This reaction provides a direct method to install complex aryl moieties at the N-1 position. nih.govsemanticscholar.org
Given the reactivity of the N-H bond in the pyrrole ring, protection of the N-1 position is often a necessary strategic step during multi-step syntheses, particularly when performing reactions at other sites of the molecule. While direct examples for 7-methyl-1H-pyrrolo[3,2-c]pyridine are specific to the synthetic route, strategies from related isomers like pyrrolo[2,3-b]pyridines are highly applicable. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a commonly used protecting group for this purpose. nih.govnih.gov Deprotection can be effectively achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA), followed by a basic workup with sodium bicarbonate. nih.gov
Table 1: Reaction Conditions for N-1 Arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenylboric acid | Cu(OAc)₂, K₂CO₃, Pyridine | 1,4-Dioxane | Microwave, 85 °C, 30 min | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | nih.gov, semanticscholar.org |
Functionalization at the C-2 position of the 1H-pyrrolo[3,2-c]pyridine core is less commonly achieved through direct substitution on the pre-formed heterocycle and more often involves incorporating the desired substituent during the ring's construction. However, modern cross-coupling methodologies offer potential pathways for post-synthesis modification.
For the related isomeric system, 1H-pyrrolo[2,3-b]pyridine, chemoselective Suzuki-Miyaura cross-coupling has been successfully employed to introduce aryl groups at the C-2 position. nih.gov This was achieved by starting with a 2-iodo-substituted precursor and using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) to selectively couple with an arylboronic acid. nih.gov This precedent suggests that similar palladium-catalyzed cross-coupling reactions could be a viable strategy for introducing substituents at the C-2 position of a suitably halogenated 1H-pyrrolo[3,2-c]pyridine derivative, provided the necessary precursors can be synthesized.
The C-6 position of the pyridine ring is a versatile handle for introducing significant molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. wikipedia.orglibretexts.org This reaction involves the coupling of an organoboron species (like a boronic acid) with a halide (typically bromide or chloride) using a palladium catalyst and a base. wikipedia.org
In the synthesis of 1H-pyrrolo[3,2-c]pyridine analogs, the 6-bromo derivative serves as an excellent substrate for Suzuki-Miyaura coupling. nih.govsemanticscholar.org A general and effective procedure involves reacting the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine intermediate with a variety of substituted arylboronic acids. nih.govsemanticscholar.org The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with potassium carbonate as the base in a mixture of 1,4-dioxane and water, often with microwave heating to accelerate the reaction. nih.govsemanticscholar.org This methodology allows for the efficient synthesis of a wide array of 6-aryl substituted pyrrolopyridines with good to excellent yields. nih.govsemanticscholar.org
Table 2: Examples of Suzuki-Miyaura Coupling at the C-6 Position of 1H-Pyrrolo[3,2-c]pyridine
| Arylboronic Acid | Catalyst/Base | Conditions | Yield | Product Name Suffix | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 125 °C, 26 min (MW) | 63% | 6-phenyl... | nih.gov |
| o-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 125 °C, 26 min (MW) | 65% | 6-(o-tolyl)... | nih.gov, semanticscholar.org |
| m-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 125 °C, 26 min (MW) | 94% | 6-(m-tolyl)... | nih.gov, semanticscholar.org |
| p-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 125 °C, 26 min (MW) | 67% | 6-(p-tolyl)... | nih.gov, semanticscholar.org |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 125 °C, 26 min (MW) | 51% | 6-(4-methoxyphenyl)... | nih.gov |
| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 125 °C, 26 min (MW) | 52% | 6-(naphthalen-2-yl)... | nih.gov |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 125 °C, 26 min (MW) | 55% | 6-(pyridin-3-yl)... | nih.gov |
Full product name: [Suffix]-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
The title compound, this compound, features a methyl group at the C-7 position. This methyl group originates from the use of 5-methyl-substituted pyridine precursors, such as 2-bromo-5-methylpyridine, in the initial ring synthesis. nih.govsemanticscholar.org This benzylic-like methyl group serves as a handle for further chemical transformations.
A key modification is the conversion of the C-7 methyl group into a carboxamide functional group. This transformation would typically be a two-step process. The first step involves the oxidation of the methyl group to a carboxylic acid. Standard methods for the oxidation of methyl groups on pyridine rings, such as using potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂), could be applied. The second step is the conversion of the resulting carboxylic acid into a carboxamide via standard amide coupling protocols. This involves activating the carboxylic acid (e.g., by forming an acid chloride or using coupling reagents like HATU or EDC) and reacting it with a desired amine.
The introduction of hydroxyl groups at specific positions on the 1H-pyrrolo[3,2-c]pyridine scaffold can be achieved through several strategies. One approach is to carry a pre-functionalized building block through the synthesis. For example, using an arylboronic acid that already contains a protected hydroxyl group in the Suzuki-Miyaura coupling at the C-6 position allows for the late-stage deprotection and unveiling of a phenol (B47542) moiety on the C-6 substituent. nih.gov
Direct hydroxylation of the heterocyclic core is more challenging but can be inferred from the existence of certain derivatives. For instance, the reporting of 4-alkoxy-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (an isomeric system) suggests the availability of 4-hydroxy precursors. nih.govsemanticscholar.org The synthesis of such precursors would likely involve either the cyclization of a starting material already containing the hydroxyl group or a nucleophilic substitution reaction on a 4-halo-substituted pyrrolopyridine. These methods provide pathways to site-specifically introduce hydroxyl functionality, a key group for modulating solubility and providing a hydrogen-bonding moiety for biological interactions.
Amination and Heterocyclic Group Incorporations
The introduction of amino functionalities and diverse heterocyclic moieties onto the 1H-pyrrolo[3,2-c]pyridine core is a key strategy for modulating its chemical and biological properties. Modern cross-coupling reactions are the predominant methods for achieving these transformations, typically starting from a halogenated pyrrolopyridine intermediate.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile tool for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction class enables the coupling of aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.orgyoutube.com While direct amination of the pyridine ring can be challenging, the use of a pre-functionalized halide, such as a bromo- or iodo-substituent on the 1H-pyrrolo[3,2-c]pyridine scaffold, facilitates targeted amination under relatively mild conditions. wikipedia.orgnih.gov The choice of palladium catalyst, phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos), and base is critical for achieving high yields and accommodating a broad scope of amine coupling partners. youtube.comchemspider.com For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, an isomeric system, was successfully achieved through a sequence involving a chemoselective Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This highlights a strategic approach where the order of bond formation is optimized to achieve the desired product.
The incorporation of heterocyclic groups is most effectively accomplished via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon (C-C) bonds between a halo-pyrrolopyridine and a heterocyclic boronic acid or boronate ester. A notable example is the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.govsemanticscholar.org The process starts with the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, which is then N-arylated. semanticscholar.org This key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, subsequently undergoes a Suzuki cross-coupling reaction with various (hetero)arylboronic acids to yield the final products. nih.govsemanticscholar.orgresearchgate.net This strategy demonstrates the utility of a halogenated handle for introducing a wide array of heterocyclic and aryl substituents at a specific position of the pyrrolopyridine core.
Table 1: Examples of Suzuki Cross-Coupling for Heterocyclic Group Incorporation
| Reactant 1 | Reactant 2 (Arylboronic Acid) | Product | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|---|
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄, K₂CO₃ | 63% | nih.gov |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | o-Tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄, K₂CO₃ | 65% | nih.gov |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | m-Tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄, K₂CO₃ | 94% | nih.gov |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | p-Tolylboronic acid | 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄, K₂CO₃ | 67% | nih.gov |
Optimizing Synthetic Efficiency and Scalability for 1H-Pyrrolo[3,2-c]pyridine Derivatives
Improving the efficiency and scalability of synthetic routes to 1H-pyrrolo[3,2-c]pyridine derivatives is critical for their practical application in drug discovery and development. Key strategies include the use of microwave-assisted synthesis, one-pot procedures, and the development of scalable key steps.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and reduced side-product formation compared to conventional heating. nih.goveurekaselect.com In the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, both the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine and the subsequent Suzuki cross-coupling are performed efficiently in a microwave reactor. nih.govsemanticscholar.org These steps are completed in minutes (e.g., 26-30 minutes) at elevated temperatures, a significant improvement over the hours that might be required with traditional heating methods. nih.govresearchgate.net This rapid, high-yielding approach is highly amenable to the rapid generation of compound libraries for structure-activity relationship studies.
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. tandfonline.com For the synthesis of related heterocyclic systems like 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines, a one-pot procedure involving a Heck-coupling reaction followed by intramolecular Schiff base formation has been developed using microwave heating. researchgate.net The development of similar tandem or one-pot methodologies for the 1H-pyrrolo[3,2-c]pyridine core, for instance by combining the pyrrole ring formation and subsequent functionalization, represents a key area for optimizing synthetic efficiency.
For large-scale production, the scalability of each synthetic step is paramount. Research into the synthesis of related azaindole scaffolds has demonstrated the potential for gram-scale and even mole-scale production. For example, a facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones was successfully scaled up to a 1.5 mol quantity. enamine.net Similarly, a scalable synthesis for 7-methyl-4-azaindole (an isomer of this compound) was developed, featuring a robust reductive cyclization as the key step, which proceeded in high yield (84%) to produce over 6 grams of the product. researchgate.net The initial steps for creating the 1H-pyrrolo[3,2-c]pyridine core, starting from commercially available 2-bromo-5-methylpyridine, involve a sequence of oxidation, nitration, condensation, and reductive cyclization, which can be optimized for larger-scale operations. nih.govsemanticscholar.org Furthermore, modern technologies like flow chemistry offer precise control over reaction parameters and a seamless path from small-scale optimization to large-scale continuous production, presenting a future direction for the scalable synthesis of these important heterocycles. youtube.com
Rigorous Spectroscopic and Analytical Characterization in Pyrrolopyridine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 7-Methyl-1H-pyrrolo[3,2-c]pyridine , a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be essential for unambiguous characterization.
¹H NMR Spectroscopy: The proton NMR spectrum of 1H-pyrrolo[3,2-c]pyridine would exhibit distinct signals for each of its aromatic protons. The introduction of a methyl group at the C7 position in This compound would lead to a characteristic singlet in the upfield region (typically around 2.4-2.6 ppm). This methyl group would also influence the chemical shifts of the adjacent protons on the pyridine (B92270) ring through electronic and anisotropic effects. Specifically, the proton at C6 would likely experience a slight upfield shift due to the electron-donating nature of the methyl group. The protons on the pyrrole (B145914) ring (H2 and H3) and the N-H proton would also be present, with their chemical shifts and coupling constants providing crucial information about the electronic structure of the heterocyclic system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For This compound , one would expect to observe signals for the seven carbons of the bicyclic core and one for the methyl group. The chemical shift of the methyl carbon would be in the typical range for an alkyl group attached to an aromatic ring (around 15-25 ppm). The substitution at C7 would also cause a downfield shift for the C7 carbon itself and influence the chemical shifts of the other carbons in the pyridine ring. Comparison with the spectrum of the parent compound, 1H-pyrrolo[3,2-c]pyridine , would be instrumental in assigning the signals accurately.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure.
COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and pyrrole rings.
HSQC would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.
HMBC would show correlations between protons and carbons over two or three bonds, which is critical for identifying the substitution pattern and confirming the fusion of the two rings. For instance, correlations between the methyl protons and the C7 and C6 carbons would definitively place the methyl group at the 7-position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the parent compound and known substituent effects. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 10.0 - 12.0 (broad s) | - |
| 2 | 7.0 - 7.5 (t) | 120 - 125 |
| 3 | 6.5 - 7.0 (t) | 100 - 105 |
| 3a | - | 130 - 135 |
| 4 | 8.0 - 8.5 (d) | 140 - 145 |
| 6 | 7.0 - 7.5 (d) | 115 - 120 |
| 7 | - | 145 - 150 |
| 7a | - | 140 - 145 |
| 7-CH₃ | 2.4 - 2.6 (s) | 15 - 25 |
Mass Spectrometry Techniques (HRMS, ESI-HR-MS, HPLC-MS) for Molecular Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular formula of a newly synthesized compound. For This compound (C₈H₈N₂), the expected exact mass would be calculated and compared to the experimentally determined value. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyrrolopyridines, often in conjunction with HRMS (ESI-HRMS). The protonated molecule [M+H]⁺ would be the primary ion observed. In recent studies on related compounds, such as 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, HRMS (ESI) was successfully used to confirm their elemental compositions with high accuracy. rsc.org
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information. For the pyrrolopyridine core, characteristic fragmentation might involve the loss of small molecules like HCN or cleavage of the rings. The presence of the methyl group would also lead to specific fragmentation pathways, such as the loss of a methyl radical.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.
For This compound , the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretch: A peak in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the pyrrole ring. This peak is often broad due to hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2850-3000 cm⁻¹ region.
C=C and C=N Stretch: Aromatic ring stretching vibrations for both the pyrrole and pyridine rings would be found in the 1400-1650 cm⁻¹ range.
C-H Bending: In-plane and out-of-plane C-H bending vibrations would provide further information about the substitution pattern on the aromatic rings.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC-MS)
Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
Purity Assessment: An HPLC method would be developed to separate This compound from any starting materials, byproducts, or other impurities. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as formic acid or trifluoroacetic acid, would likely be employed. The purity of the compound would be determined by the percentage of the total peak area corresponding to the product peak in the chromatogram.
HPLC-MS: Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful combination that provides both retention time data and mass information for each separated component. This is particularly useful for identifying impurities and confirming the identity of the main product peak. In the context of related pyrrolopyridine research, HPLC is routinely used to confirm the purity of the final compounds, often stated to be greater than 95%. acs.org
Computational and Theoretical Investigations of 1h Pyrrolo 3,2 C Pyridine Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations have been pivotal in understanding how derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold interact with various biological targets, including tubulin, protein kinases, and G-protein coupled receptors (GPCRs).
Tubulin Binding Site Interactions:
A new series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed and synthesized as inhibitors of the colchicine-binding site on tubulin. nih.govsemanticscholar.orgresearchgate.net Molecular modeling studies of these compounds have provided detailed insights into their binding mechanisms. For instance, a particularly potent derivative, designated as 10t, was shown to interact with tubulin by forming hydrogen bonds with key residues at the colchicine (B1669291) site, namely Thrα179 and Asnβ349. nih.govresearchgate.net The docking score for this compound was found to be -12.4 kcal/mol, indicating a strong binding affinity. nih.gov These computational findings are consistent with experimental data showing that these compounds potently inhibit tubulin polymerization. nih.govresearchgate.net
Kinase Binding Site Interactions:
The 7-azaindole (B17877) scaffold, of which 1H-pyrrolo[3,2-c]pyridine is an isomer, is recognized as a privileged structure for developing kinase inhibitors. researchgate.netnih.govmdpi.com These compounds are effective ATP competitors, primarily through the formation of two crucial hydrogen bonds with the kinase hinge region. nih.govchemicalbook.com Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors. Systematic analysis has revealed three primary binding modes for 7-azaindole-based kinase inhibitors: "normal," "flipped," and "non-hinge." chemicalbook.com In the "normal" mode, the azaindole nitrogen and the pyrrole (B145914) NH group form hydrogen bonds with the kinase hinge. chemicalbook.com The "flipped" mode involves a 180° rotation of the scaffold, while the "non-hinge" mode occurs when another part of the molecule binds to the hinge region. chemicalbook.com
Derivatives of the 1H-pyrrolo[3,2-d]pyrimidine scaffold, structurally related to 1H-pyrrolo[3,2-c]pyridine, have been investigated as inhibitors of EGFR and CDK2. nih.gov Docking studies of these compounds into the active sites of these kinases have helped to rationalize their potent inhibitory activities. nih.gov Similarly, 7-azaindole derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), with molecular simulations suggesting a favorable binding mode within the PI3Kγ active site. nih.gov
GPCR Binding Site Interactions:
Derivatives of 7-azaindole have also been explored as antagonists for G-protein coupled receptors. For example, 7-azaindole-3-acetic acid derivatives have been identified as potent and selective antagonists of the CRTh2 receptor, a GPCR involved in inflammatory responses. nih.gov Molecular docking studies of pyrrolo[3,4-b]pyridin-5-ones, another related scaffold, have shown inhibitory potential towards the Orexin-2 receptor (Ox₂R), a GPCR expressed in breast cancer cells. nih.gov These studies highlight the potential of the broader azaindole scaffold to interact with the binding sites of GPCRs.
Pharmacophore Development and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design strategy that has been applied to derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold and its analogs. This approach involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.
For kinase inhibitors, the 7-azaindole moiety is a well-established pharmacophore feature, primarily due to its ability to act as a hinge-binder. researchgate.netnih.gov The development of pharmacophore models for various kinase inhibitors has been crucial in guiding the design of new and more potent compounds. These models typically include hydrogen bond donors and acceptors that mimic the interaction of the 7-azaindole scaffold with the kinase hinge region. nih.gov
In a study on 1H-pyrrolo[3,2-d]pyrimidine derivatives as EGFR and CDK2 inhibitors, the design of the compounds was based on incorporating the essential pharmacophoric features of known EGFR inhibitors. nih.gov This strategy led to the synthesis of compounds with significant anticancer activity.
Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum mechanical calculations have been employed to investigate the fundamental electronic properties of 1H-pyrrolo[3,2-c]pyridine systems and their 7-azaindole analogs. These studies provide insights into the electronic structure, reactivity, and conformational preferences of these molecules, which are crucial for understanding their biological activity.
Theoretical studies on the excited-state tautomerization of 7-azaindole complexed with methanol (B129727) have been performed using systematic quantum mechanical calculations. nih.gov These studies utilized the complete active space self-consistent field (CASSCF) method with second-order multireference perturbation theory (MRPT2) to accurately describe the electronic structures and energies of the reactant, transition state, and product. nih.gov Such high-level calculations are essential for understanding the reaction mechanisms and the role of the solvent in these processes.
Quantum mechanics simulations have also been used to study the structure of 7-azaindole clusters with methanol and the excited-state triple-proton transfer reactions in the gas phase. researchgate.net These theoretical approaches provide a detailed picture of the intermolecular interactions and the dynamics of proton transfer, which are often difficult to probe experimentally.
Analysis of Tautomeric Forms and Dynamic Equilibria
The 1H-pyrrolo[3,2-c]pyridine scaffold, as a 7-azaindole isomer, can exist in different tautomeric forms. The study of these tautomeric equilibria is crucial as different tautomers can exhibit distinct physicochemical properties and biological activities.
The tautomerism of 7-azaindole has been a subject of extensive research. It can exist in two primary tautomeric forms: the 1H-tautomer and the 7H-tautomer. psu.edu The relative stability of these tautomers can be influenced by the solvent environment. psu.edu In the excited state, 7-azaindole can undergo double proton transfer, a process that has been studied in detail both experimentally and theoretically. nih.govnih.gov
Quantum chemical calculations have been used to investigate the relative energies of the different tautomers and the transition states connecting them. nih.gov These studies have shown that the presence of solvent molecules, such as water or methanol, can significantly influence the tautomerization process. nih.govpsu.edu For instance, in the presence of methanol, the excited-state proton transfer can occur via a concerted but asynchronous mechanism. nih.gov
Investigation of Binding Site Hydration Patterns
The role of water molecules in the binding site of a protein is a critical factor in determining ligand binding affinity and selectivity. Computational methods like WaterMap analysis can be used to identify and characterize these hydration sites, providing valuable information for drug design. nih.gov
While specific WaterMap analysis studies on 7-Methyl-1H-pyrrolo[3,2-c]pyridine were not found, the methodology has been successfully applied to other kinase inhibitors. nih.gov This type of analysis helps to identify "unhappy" or high-energy water molecules in a binding site that can be displaced by a ligand to achieve a favorable entropic contribution to the binding free energy.
For PI3K inhibitors with a 7-azaindole scaffold, molecular simulations have highlighted the importance of interactions with active site water molecules. nih.gov The ability of a ligand to displace or form favorable interactions with these water molecules can significantly impact its potency. The application of WaterMap and similar techniques to 1H-pyrrolo[3,2-c]pyridine systems would undoubtedly provide valuable insights for the optimization of inhibitors targeting various proteins.
Data Tables
Table 1: Molecular Docking Results for 1H-pyrrolo[3,2-c]pyridine Derivative (10t) with Tubulin
| Compound | Target | Binding Site | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
| 10t | Tubulin | Colchicine | Thrα179, Asnβ349 | -12.4 | nih.gov |
Table 2: Investigated Biological Targets for 1H-Pyrrolo[3,2-c]pyridine and its Analogs
| Scaffold | Target Class | Specific Target | Computational Method | Reference |
| 1H-pyrrolo[3,2-c]pyridine | Cytoskeletal Protein | Tubulin | Molecular Docking | nih.govsemanticscholar.orgresearchgate.net |
| 7-Azaindole | Protein Kinase | EGFR, CDK2, PI3Kγ | Molecular Docking | nih.govnih.gov |
| 7-Azaindole | GPCR | CRTh2 | Not Specified | nih.gov |
| Pyrrolo[3,4-b]pyridin-5-one | GPCR | Orexin-2 Receptor (Ox₂R) | Molecular Docking | nih.gov |
Structure Activity Relationship Sar Studies of 7 Methyl 1h Pyrrolo 3,2 C Pyridine Analogs
Correlating Substituent Effects with Biological Potency across Diverse Targets
The biological activity of 7-methyl-1H-pyrrolo[3,2-c]pyridine analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. Researchers have extensively explored these effects to develop potent inhibitors for targets ranging from protein kinases to enzymes involved in epigenetic regulation and microtubule dynamics.
Electronic and Steric Contributions of Substituents
In the context of colchicine-binding site inhibitors, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which can be considered analogs of the 7-methyl scaffold, demonstrated that both electron-donating and electron-withdrawing groups on the 6-aryl moiety impact antiproliferative activity. For instance, the introduction of electron-donating groups such as methyl (CH₃) and methoxy (B1213986) (OCH₃) at the para-position of the B-ring led to an increase in antiproliferative activities. doi.org Conversely, the presence of electron-withdrawing groups like halogens (e.g., chloro) can also result in potent compounds. doi.org This suggests that a simple electronic effect is not the sole determinant of activity, and other factors like steric bulk and the ability to form specific interactions play a crucial role.
The steric properties of substituents are equally critical. In a study of pyridine (B92270) derivatives, it was observed that bulky groups can sometimes lead to lower antiproliferative activity. nih.gov However, in the case of 1H-pyrrolo[3,2-c]pyridine analogs, the strategic placement of even bulky substituents can be advantageous. The substitution pattern on the aryl ring at the 6-position significantly influences the inhibitory potency.
| Compound ID | B-Ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10d | 4-Methylphenyl | 2.35 | 3.12 | 4.51 |
| 10h | 4-Methoxyphenyl | 1.89 | 2.45 | 3.17 |
| 10m | 4-Chlorophenyl | 2.11 | 2.98 | 3.84 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| Data derived from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. The table showcases the impact of different substituents on the B-ring on the antiproliferative activity against various cancer cell lines. doi.org |
Positional Isomerism and Functional Group Modifications
The specific placement of functional groups on the 1H-pyrrolo[3,2-c]pyridine scaffold is a key determinant of biological activity. Shifting a substituent to a different position can drastically alter the molecule's interaction with its biological target. For example, in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, the position of substituents on the benzamido moiety was found to be critical for potency.
Functional group modifications are a fundamental strategy in optimizing lead compounds. In the development of colchicine-binding site inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core, replacing a simple phenyl ring at the 6-position with a more complex heterocyclic system like an indole (B1671886) resulted in a significant enhancement of antiproliferative activity. doi.orgnih.gov This modification likely introduces additional hydrogen bonding opportunities and favorable pi-stacking interactions within the colchicine (B1669291) binding pocket of tubulin.
Similarly, in the exploration of FMS kinase inhibitors, the conversion of a diarylamide to a diarylurea linkage was investigated, demonstrating how subtle changes in the linker between the pyrrolopyridine core and the pendant aryl group can modulate activity.
Conformational Analysis and its Implications for Biological Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological function, as it dictates how well the molecule fits into the binding site of its target protein. For this compound analogs, the rigidity of the bicyclic core provides a stable platform, but the orientation of flexible side chains is crucial for optimal target engagement.
Molecular modeling studies on 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors revealed that these rigid analogs can effectively mimic the bioactive conformation of the natural product combretastatin (B1194345) A-4 (CA-4). doi.orgnih.gov The 1H-pyrrolo[3,2-c]pyridine scaffold serves to lock the molecule in a conformation that is favorable for binding to the colchicine site on tubulin. doi.org Docking studies have shown that the 1H-pyrrolo[3,2-c]pyridine core can overlap with the (E,Z)-butadiene linker of related flexible inhibitors and form important hydrogen bonds with key residues in the binding pocket, such as Thrα179. doi.org
The conformation of substituents also plays a vital role. For instance, the dihedral angle between the pyrrolopyridine core and an attached aryl ring can influence the extent of π-π stacking interactions with aromatic residues in the binding site. The presence of the 7-methyl group can influence the preferred conformation of substituents at adjacent positions, thereby impacting biological activity.
Design of Bioisosteric Replacements within the 1H-Pyrrolo[3,2-c]pyridine Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting one atom or group of atoms with another that has similar physical or chemical properties. nih.gov In the context of the 1H-pyrrolo[3,2-c]pyridine scaffold, various bioisosteric replacements have been explored.
One common strategy is the replacement of a benzene (B151609) ring with a pyridine ring, or vice versa. nih.gov Pyridine can introduce a hydrogen bond acceptor, which can lead to improved interactions with the target protein and enhanced aqueous solubility. nih.gov For example, in kinase inhibitors, the nitrogen atom of a pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase domain.
Scaffold hopping, a more advanced form of bioisosteric replacement, involves replacing the entire core scaffold with a different one while maintaining a similar spatial arrangement of key functional groups. For instance, the 1H-pyrrolo[3,2-c]pyridine scaffold itself can be considered a bioisostere of other heterocyclic systems like purines or pyrazolo[3,4-b]pyridines. rjeid.com This approach allows for the exploration of novel chemical space and the potential to overcome issues such as poor physicochemical properties or off-target effects associated with the original scaffold.
| Original Fragment | Bioisosteric Replacement | Rationale |
| Phenyl | Pyridyl | Introduce H-bond acceptor, improve solubility |
| Carboxylic Acid | Tetrazole | Similar acidity and spatial orientation, improved metabolic stability |
| Carbonyl | Sulfone | Maintain H-bond acceptor properties, alter electronics |
| 1H-pyrrolo[3,2-c]pyridine | 1H-pyrrolo[2,3-b]pyridine | Explore impact of nitrogen position on hinge binding in kinases |
| This table provides examples of common bioisosteric replacements that can be applied to the 1H-pyrrolo[3,2-c]pyridine scaffold and the rationale behind these modifications. |
Optimization for Enhanced Target Engagement and Cellular Efficacy
The ultimate goal of SAR studies is to develop compounds with potent and selective activity in a cellular and, eventually, in vivo context. This requires a multi-parameter optimization process that goes beyond simple target binding and considers factors such as cell permeability, metabolic stability, and off-target effects.
For this compound analogs, optimization strategies often focus on modifying substituents to enhance interactions with the target protein. In the development of inhibitors for the mitotic kinase Mps1, structure-based design was used to guide the optimization of 1H-pyrrolo[3,2-c]pyridine derivatives. This led to the discovery of compounds that stabilize an inactive conformation of the kinase, resulting in potent and selective inhibition.
Improving cellular efficacy also involves enhancing the physicochemical properties of the compounds. Modifications that increase solubility and cell permeability without compromising target affinity are highly sought after. For example, the introduction of polar groups or the modulation of lipophilicity can significantly improve a compound's performance in cell-based assays.
Biological Activities and Mechanistic Investigations of 7 Methyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives
Anticancer and Antimitotic Modulators
Derivatives of 7-Methyl-1H-pyrrolo[3,2-c]pyridine have emerged as a promising class of anticancer and antimitotic modulators. Their therapeutic potential stems from their ability to target various cellular mechanisms essential for the growth and division of cancer cells.
Tubulin Polymerization Inhibition and Colchicine-Binding Site Interactions
A significant mechanism of action for certain 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. nih.gov By disrupting microtubule dynamics, these compounds can halt the cell cycle and induce apoptosis in cancer cells.
Research has shown that a series of newly synthesized 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors. nih.govsemanticscholar.org The colchicine-binding site is one of the three main binding sites on tubulin for microtubule-targeting agents. Molecular docking studies have revealed that these derivatives can effectively bind to this site. nih.govsemanticscholar.org For instance, the derivative designated as 10t has been shown to form hydrogen bonds with key amino acid residues, Thrα179 and Asnβ349, within the colchicine-binding site of tubulin. nih.govsemanticscholar.org This interaction is believed to be crucial for its potent inhibitory effect on tubulin polymerization. nih.gov
Experimental evidence supports the tubulin-inhibiting activity of these compounds. In tubulin polymerization assays, compound 10t demonstrated potent inhibition at concentrations of 3 μM and 5 μM. nih.govresearchgate.netnih.gov Furthermore, immunostaining assays revealed that at a concentration of 0.12 μM, this compound significantly disrupted the microtubule network within cells. nih.govresearchgate.netnih.gov
Mitotic Kinase Inhibition (e.g., Monopolar Spindle 1 (MPS1) Kinase)
Another important anticancer mechanism of 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of mitotic kinases, such as Monopolar Spindle 1 (MPS1) kinase. nih.govnih.gov MPS1 is a key component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. nih.gov The overexpression of MPS1 has been observed in various human cancers, making it an attractive target for cancer therapy. nih.govnih.gov
A structure-based design approach led to the discovery of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov One such optimized compound, CCT251455 , demonstrated potent inhibition of MPS1 in vitro and in cellular assays. nih.govnih.gov This compound was found to stabilize an inactive conformation of MPS1, preventing the binding of ATP and substrate peptides, which is essential for its kinase activity. nih.govnih.gov The high selectivity of this compound for MPS1 over other kinases makes it a valuable tool for studying the therapeutic potential of MPS1 inhibition. nih.gov
Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)
By interfering with critical mitotic processes, this compound derivatives can effectively modulate cell cycle progression, often leading to cell cycle arrest at the G2/M phase. nih.govresearchgate.netnih.gov This phase is a critical checkpoint where the cell ensures it is ready for mitosis.
Studies on the derivative 10t have shown that it can cause a significant arrest of cancer cells in the G2/M phase of the cell cycle at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM. nih.govresearchgate.netnih.gov This arrest is a direct consequence of the disruption of microtubule dynamics caused by the inhibition of tubulin polymerization. nih.gov When microtubules are not properly formed, the spindle assembly checkpoint is activated, preventing the cell from proceeding into anaphase and leading to a halt in the G2/M phase. nih.gov
Apoptosis Induction in Cancer Cell Lines
The ultimate fate of cancer cells following treatment with effective anticancer agents is often apoptosis, or programmed cell death. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.govresearchgate.netnih.gov
The same derivative, 10t , that causes G2/M phase arrest was also found to significantly induce apoptosis in cancer cells at similar concentrations (0.12 μM, 0.24 μM, and 0.36 μM). nih.govresearchgate.netnih.gov This induction of apoptosis is a downstream effect of the sustained cell cycle arrest. Cells that are unable to resolve the mitotic block eventually activate the apoptotic machinery. This is often characterized by the activation of caspases and the cleavage of key cellular proteins, leading to the dismantling of the cell. nih.gov
Inhibition of Cell Proliferation, Migration, and Invasion
Beyond their effects on cell division and survival, derivatives of 1H-pyrrolo[3,2-c]pyridine have also demonstrated the ability to inhibit other key aspects of cancer progression, including cell proliferation, migration, and invasion. nih.gov
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov Many of these compounds exhibited moderate to excellent antiproliferative activities, with IC50 values in the micromolar to nanomolar range. nih.gov Notably, compound 10t showed the most potent activity, with IC50 values of 0.12 μM, 0.15 μM, and 0.21 μM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.govresearchgate.net Another derivative, 1r , also showed strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM. nih.gov The ability of these compounds to inhibit cell migration and invasion, which are crucial for metastasis, further highlights their potential as comprehensive anticancer agents. nih.gov
Immunomodulatory Agents
In addition to their direct anticancer effects, certain derivatives of the broader pyrrolo[2,3-b]pyridine class have been investigated for their potential as immunomodulatory agents. nih.govresearchgate.net The immune system plays a critical role in recognizing and eliminating cancer cells, and compounds that can enhance or modulate immune responses are of great interest in oncology.
Specifically, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as promising candidates for targeting Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of various inflammatory and immune responses. nih.gov By inhibiting JAK3, these compounds can modulate the proliferation of T cells, which are central players in the immune system. nih.gov For example, compound 31 from this series exhibited potent JAK3 inhibitory activity and a corresponding immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov This suggests that derivatives of the 7-azaindole (B17877) scaffold could potentially be developed to not only directly attack cancer cells but also to modulate the patient's immune response to the tumor.
Table of Antiproliferative Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
Data sourced from studies on the antiproliferative activities of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. nih.govresearchgate.net
Table of Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| CCT251455 | MPS1 | 40 |
| 1r | FMS | 30 |
| 31 | JAK3 | Potent Inhibition |
Data reflects the in vitro inhibitory concentrations of specific 1H-pyrrolo[3,2-c]pyridine and related derivatives against their target kinases. nih.govnih.govnih.gov
Janus Kinase (JAK) Family Inhibition (e.g., JAK3)
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, that are critical in mediating signaling for numerous cytokines and growth factors. nih.govacs.org This role makes them key targets for treating autoimmune diseases and inflammation. nih.govmdpi.com
Research into JAK inhibitors has extensively focused on scaffolds related to this compound, particularly the pyrrolo[2,3-d]pyrimidine core. For instance, Tofacitinib, an approved oral JAK inhibitor, is built on this related scaffold. osti.govresearchgate.net Efforts to enhance selectivity, especially for JAK1 over other isoforms, led to the development of compounds like PF-04965842. nih.govacs.orgosti.gov This selective inhibition is pursued to avoid off-target effects, such as those mediated by JAK2 homodimers which regulate red blood cell and platelet production. acs.orgresearchgate.net
Specifically for JAK3, its inhibition is a strategic approach for modulating immune responses, as it pairs with JAK1 to signal for multiple interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). mdpi.com The design of selective JAK3 inhibitors often exploits a unique cysteine residue (Cys909) in its kinase domain, which is absent in other JAK family members. mdpi.comnih.gov This has led to the development of both irreversible and reversible covalent inhibitors. One such inhibitor, PF-06651600, is based on a 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine structure and irreversibly binds to Cys909. mdpi.comnih.gov While the direct study of this compound derivatives as JAK3 inhibitors is not prominent in the provided literature, the extensive research on the closely related pyrrolo[2,3-d]pyrimidine scaffold highlights the potential of this chemical class.
Table 1: Activity of Select JAK Inhibitors with Related Scaffolds
| Compound | Target(s) | Activity Type | IC50 Values |
|---|---|---|---|
| Tofacitinib | JAK1, JAK3 | Inhibitor | - |
| PF-04965842 | JAK1 | Selective Inhibitor | Nanomolar potency |
| PF-06651600 | JAK3 | Irreversible Covalent Inhibitor | - |
Antiplatelet Aggregation Properties
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of platelet aggregation. A series of these compounds, synthesized as isosteres of the antithrombotic drug ticlopidine, were evaluated for their ability to inhibit adenosine (B11128) 5'-diphosphate (ADP)-induced aggregation in human platelet-rich plasma. nih.gov The effectiveness of these derivatives was found to be related to their lipophilicity. nih.gov
Further investigation into 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines (THPPs) and related compounds showed moderate, dose-dependent inhibition of platelet aggregation induced by adrenaline and, to a lesser degree, by ADP. oup.com Specifically, compounds such as 5-Benzyl THPP and 2-ethyl THPI were noted for their activity. oup.com They were found to inhibit the second phase of aggregation triggered by adrenaline, a process dependent on thromboxane (B8750289) A2 production and ADP release. oup.com The THPI derivative 6 demonstrated potency nearly equivalent to aspirin (B1665792) in adrenaline-stimulated aggregation, with IC50 values of 90 µM and 60 µM, respectively. oup.com
Table 2: Antiplatelet Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Inducer | IC50 (µM) |
|---|---|---|
| THPI derivative 6 | Adrenaline | 90 |
| Aspirin (Reference) | Adrenaline | 60 |
Modulation of Key Receptors and Enzymes
Potassium-competitive acid blockers (P-CABs) represent a class of drugs that inhibit the gastric H+,K+-ATPase (proton pump) in a reversible and K+-competitive manner. nih.gov While the direct involvement of this compound is not specified, the pyrrole-pyridine moiety is central to some of the most potent compounds in this class.
Vonoprazan (B1684036) (TAK-438), a novel P-CAB, is chemically identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine. nih.gov It has demonstrated a more potent and longer-lasting inhibitory effect on gastric acid secretion compared to traditional proton pump inhibitors (PPIs) like lansoprazole (B1674482) and the prototype P-CAB, SCH28080. nih.gov In studies using porcine gastric microsomes at pH 6.5, vonoprazan exhibited a half-maximal inhibitory concentration (IC50) of 0.019 µM, significantly lower than that of lansoprazole (7.6 µM) and SCH28080 (0.14 µM). nih.gov Unlike PPIs, vonoprazan's inhibitory action is less affected by ambient pH. nih.govnih.gov The development of vonoprazan and other P-CABs like keverprazan and tegoprazan (B1682004) marks a significant advancement in treating acid-related diseases, offering rapid and sustained acid suppression. nih.govmdpi.com
Table 3: Inhibitory Activity of P-CABs on H+,K+-ATPase (pH 6.5)
| Compound | Type | IC50 (µM) |
|---|---|---|
| Vonoprazan (TAK-438) | P-CAB | 0.019 |
| SCH28080 | P-CAB | 0.14 |
| Lansoprazole | PPI | 7.6 |
The cannabinoid receptor 2 (CB2) is a promising therapeutic target, particularly for inflammatory and fibrotic diseases, as its activation is associated with protective effects without the psychoactive side effects linked to CB1 receptor activation. nih.govacs.org
Research into CB2 agonists has explored various pyridine-containing scaffolds. One study led to the discovery of 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide as a potent and selective CB2 agonist that showed in vivo efficacy in a rat model of neuropathic pain. nih.gov Other research has focused on different heterocyclic systems, such as pyrano[2,3-b]pyridines and 1,8-naphthyridin-2(1H)-one-3-carboxamides, to develop selective CB2 ligands. nih.govacs.org For example, within the 1,8-naphthyridine (B1210474) series, functionalization at different positions on the core scaffold could switch the compound's activity from agonist to antagonist/inverse agonist. acs.org
Compounds L759633 and L759656 are confirmed as potent and selective CB2 agonists, with EC50 values for inhibiting forskolin-stimulated cyclic AMP production of 8.1 nM and 3.1 nM, respectively. nih.gov Their selectivity for CB2 over CB1 is significant, with affinity ratios of 163 and 414, respectively. nih.govnih.gov While these examples are not direct derivatives of 1H-pyrrolo[3,2-c]pyridine, they underscore the importance of the pyridine (B92270) ring in designing effective CB2 agonists.
Table 4: Activity of Select Pyridine-Related CB2 Receptor Agonists
| Compound | Activity | CB2 Ki (nM) | CB2 EC50 (nM) | CB2/CB1 Affinity Ratio |
|---|---|---|---|---|
| L759633 | Agonist | - | 8.1 | 163 |
| L759656 | Agonist | - | 3.1 | 414 |
| AM630 | Inverse Agonist | 31.2 | - | 165 |
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for treating various central nervous system disorders. nih.gov Negative allosteric modulators (NAMs), which bind to a site distinct from the glutamate binding site, have been a major focus of drug discovery. nih.govnih.gov
A novel series of allosteric mGluR5 antagonists based on the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold has been discovered. nih.govnovartis.com This scaffold is a structural isomer of the 1H-pyrrolo[3,2-c]pyridine core. By modifying substituents on this heterocyclic framework, researchers were able to enhance physicochemical properties like aqueous solubility while maintaining high in vitro potency. nih.gov
The discovery of these compounds follows earlier breakthroughs with selective mGluR5 antagonists like MPEP (2-methyl-6-(phenylethynyl)-pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine). nih.govacs.org These molecules act as non-competitive antagonists and have been instrumental as pharmacological tools to explore the therapeutic potential of mGluR5 inhibition for conditions like anxiety. nih.govacs.org
Table 5: Potency of Select mGluR5 Antagonists
| Compound | Scaffold Type | Activity | IC50 (nM) |
|---|---|---|---|
| MPEP | Pyridine | Allosteric Antagonist | - |
| MTEP | Pyridine | Allosteric Antagonist | - |
| VU0285683 | Benzonitrile (B105546) | Allosteric Antagonist (NAM) | - |
| 1H-pyrrolo[2,3-c]pyridine-7-carboxamides | Pyrrolo[2,3-c]pyridine | Allosteric Antagonist | High in vitro potency |
The fibroblast growth factor receptor (FGFR) family, comprising four isoforms (FGFR1–4), plays a crucial role in cell proliferation, migration, and angiogenesis. nih.govrsc.org Aberrant activation of the FGFR signaling pathway is a known oncogenic driver in many cancers, making FGFRs attractive targets for therapy. nih.govrsc.orgacs.org
Research has identified derivatives of 1H-pyrrolo[2,3-b]pyridine, a structural isomer of the title scaffold, as potent FGFR inhibitors. nih.govrsc.org Through structural optimization, compound 4h from this series was identified as a potent pan-FGFR inhibitor with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org This compound also demonstrated the ability to inhibit proliferation and induce apoptosis in breast cancer cells. nih.govrsc.org
In a separate line of research, a diarylamide derivative containing the 1H-pyrrolo[3,2-c]pyridine scaffold, named KIST101029 , was shown to inhibit neoplastic cell transformation induced by insulin-like growth factor-1 (IGF-1). nih.gov KIST101029 was found to inhibit the MEK, JNK, and mTOR signaling pathways, which are downstream of growth factor receptors, leading to a reduction in AP-1 transactivation and cell transformation. nih.gov While not directly tested against FGFR, its activity on related signaling pathways suggests potential relevance.
Table 6: Inhibitory Activity of Pyrrolopyridine Derivatives on FGFR
| Compound | Scaffold | Target(s) | IC50 (nM) |
|---|---|---|---|
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 |
| KIST101029 | 1H-pyrrolo[3,2-c]pyridine | MEK, JNK, mTOR pathways | - |
Enzyme Substrate Specificity and Inhibition (e.g., Nitrile Reductase queF)
The enzyme nitrile reductase QueF is a key player in the biosynthesis of the hypermodified nucleoside queuosine. elsevierpure.comnih.gov It catalyzes the unique biological reduction of a nitrile group to a primary amine. elsevierpure.comnih.gov Specifically, QueF reduces 2-amino-5-cyanopyrrolo[2,3-d]pyrimidin-4-one (preQ₀) to 2-amino-5-aminomethylpyrrolo[2,3-d]pyrimidin-4-one (preQ₁). nih.gov This enzymatic transformation is noteworthy as it is the only known example of a nitrile reduction to a primary amine in a biological pathway. elsevierpure.comnih.gov
Investigations into the substrate scope of nitrile reductase QueF from Escherichia coli have revealed a high degree of substrate specificity. elsevierpure.comnih.gov The enzyme's active site is finely tuned to its natural substrate, preQ₀, a pyrrolopyrimidine, which shares a core heterocyclic structure with this compound.
Structural and molecular modeling studies have provided insights into the mechanism of QueF. The process is thought to involve the initial formation of a covalent adduct with a key cysteine residue (Cys194 in Vibrio cholerae QueF, Cys190 in E. coli) in the enzyme's active site. elsevierpure.comresearchgate.net Two other conserved residues, an aspartate (Asp102) and a histidine (His233), are also believed to be crucial for the catalytic process, likely involved in proton delivery to the substrate. nih.govresearchgate.net
Research has been conducted to engineer the QueF enzyme to accept non-natural substrates. By creating mutations in the active site, scientists have attempted to broaden the enzyme's substrate tolerance. elsevierpure.comnih.gov These studies identified several structural analogues of the natural substrate that could be processed by wild-type and mutant versions of QueF, although the enzyme generally shows a strong preference for its native substrate. elsevierpure.com This highlights the precise structural requirements for binding and catalysis within the QueF active site.
| Enzyme | Organism | Natural Substrate | Catalytic Action | Key Active Site Residues |
| Nitrile Reductase (QueF) | E. coli, V. cholerae | 2-amino-5-cyanopyrrolo[2,3-d]pyrimidin-4-one (preQ₀) | Reduction of nitrile to primary amine | Cys190/194, Asp102/197, His233 |
Broad Spectrum Biological Activities of Pyrrolopyridine Class (Illustrative Examples from Related Isomers)
The pyrrolopyridine scaffold, a fusion of pyrrole (B145914) and pyridine rings, is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Different isomers of pyrrolopyridine and related fused heterocyclic systems have demonstrated a wide array of pharmacological activities.
Anti-inflammatory Potential
Derivatives of the pyrrolopyridine class have shown notable anti-inflammatory properties. For instance, certain fused pyrroles, specifically pyrrolopyridines, have been identified as promising anti-inflammatory agents. nih.govnih.gov Their mechanism is believed to involve the inhibition of pro-inflammatory cytokines. nih.gov Molecular docking studies have suggested that these compounds can bind to the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Furthermore, some pyrrolo[3,4-c]pyridine derivatives have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in the tissue degradation seen in inflammatory conditions like arthritis. nih.gov
Neuroprotective Properties
The neuroprotective potential of compounds containing the pyrrolopyridine and related scaffolds has been an area of active research. A novel class of antioxidants, the pyrrolopyrimidines, have demonstrated the ability to protect neurons in culture from oxidative damage and have shown efficacy in models of brain injury and ischemia. nih.gov Some of these compounds exhibit improved oral bioavailability and brain penetration compared to earlier antioxidant drug candidates. nih.gov In models of transient forebrain ischemia, certain pyrrolopyrimidines were effective in protecting hippocampal neurons from damage. nih.gov Additionally, pyrazolopyridine derivatives have been synthesized and shown to confer neuroprotection against MPP+-induced neurodegeneration in cell line models, suggesting a role in protecting dopaminergic neurons via anti-apoptotic pathways. nih.gov Pyrrolo[2,3-c]pyridine compounds have also been developed as imaging agents for detecting tau aggregate pathologies in neurodegenerative diseases like Alzheimer's. google.com
Analgesic and Sedative Effects
Certain isomers within the broader pyrrolopyridine family have been evaluated for their effects on the central nervous system, including analgesic and sedative properties. nih.gov Specifically, a series of pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated a significant ability to suppress spontaneous locomotor activity in mice, indicating a sedative effect. nih.gov The analgesic properties of these compounds have been assessed in various pain models. nih.gov For example, some derivatives were found to reduce pain behaviors in a dose-dependent manner in a capsaicin-induced pain model. nih.gov However, in some cases, the observed analgesic effect in certain tests, like the hot-plate test, was suggested to be a consequence of sedation rather than a direct antinociceptive action. nih.gov Studies on other novel pyrrole compounds have shown analgesic action against chemical stimuli in experimental models. pensoft.net
| Compound Class | Biological Activity | Experimental Model | Finding |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Analgesic & Sedative | Mouse locomotor activity, Hot-plate test, Capsaicin-induced pain | Suppressed locomotor activity; reduced pain behaviors. nih.gov |
| Novel Pyrrolic Compounds | Analgesic | Formalin test (chemical stimulus) | Exhibited analgesic action against chemical stimuli. pensoft.net |
Antiviral Agents
The pyrrolopyridine scaffold is present in compounds that exhibit a range of antiviral activities. nih.gov For instance, derivatives of pyrrolo[3,4-c]pyridine have been investigated for their ability to inhibit HIV-1 integrase, an enzyme crucial for the replication of the HIV virus. nih.gov More recently, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as a new class of antiviral agents effective against flaviviruses, including the Zika virus (ZIKV). mdpi.com Other related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e] nih.govnih.govmdpi.comtriazolo[4,3-c]pyrimidine derivatives, have shown significant antiviral activity against viruses that cause gastroenteritis, like Rotavirus and Coxsackievirus B4. nih.gov
Antimycobacterial Action
Derivatives containing the pyrrole ring have been identified as having promising activity against mycobacteria. nih.govnih.gov Research into new pyrrole derivatives has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis and other atypical mycobacteria. nih.gov The development of these compounds is driven by the need for new agents to combat tuberculosis, especially with the rise of drug-resistant strains. nih.govnih.gov The antimycobacterial activity is a recognized property of the broader class of pyrrolopyridines and related structures. nih.gov
Antidiabetic Modulation
The global rise in metabolic disorders, particularly type 2 diabetes, has spurred intensive research into novel therapeutic agents capable of effectively managing hyperglycemia and its associated complications. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole (B1197152), represents a scaffold of significant interest due to its structural similarity to endogenous purines and its proven utility in the development of kinase inhibitors. While direct studies on this compound are limited, research into its parent structure and related azaindole isomers provides a strong rationale for its exploration in antidiabetic drug discovery. The modulation of key metabolic pathways, including kinase signaling and glucokinase activation, stands as a primary avenue through which these derivatives may exert antidiabetic effects.
Mechanistic Insights from Kinase Inhibition
Several signaling pathways are crucial to metabolic regulation, and their dysregulation is a hallmark of type 2 diabetes. The insulin-like growth factor 1 receptor (IGF-1R) and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway are central to cellular growth, proliferation, and metabolism. Inhibitors of these pathways are being investigated for various therapeutic applications.
Notably, a diarylamide derivative based on the 1H-pyrrolo[3,2-c]pyridine scaffold, KIST101029, has been shown to inhibit signaling pathways induced by insulin-like growth factor 1 (IGF-1). nih.gov The compound was found to block the mitogen-activated protein kinase (MAPK), c-jun N-terminal kinases (JNK), and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. nih.gov Given that the PI3K/Akt/mTOR cascade is a key component of insulin (B600854) signaling, its modulation by a 1H-pyrrolo[3,2-c]pyridine derivative suggests a potential mechanism for influencing glucose metabolism. mdpi.com This link, although investigated in the context of oncology, highlights the potential for this scaffold to be developed for metabolic diseases. nih.govmdpi.com
Glucokinase Activation by an Azaindole Scaffold
Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. The activation of glucokinase is a validated therapeutic strategy for treating type 2 diabetes. Research into the antidiabetic potential of azaindole scaffolds yielded a significant breakthrough with the identification of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as a novel anchor point for designing allosteric glucokinase activators. nih.gov
A systematic investigation led to the development of potent 7-azaindole derivatives capable of activating glucokinase, which translated into efficient lowering of blood glucose levels in vivo. nih.gov The success of this isomeric scaffold provides a compelling argument for the investigation of other azaindoles, including the 1H-pyrrolo[3,2-c]pyridine framework, for similar biological activity. The established structure-activity relationships in the 7-azaindole series can guide the design of novel derivatives based on the 5-azaindole core.
Table 1: In Vitro and In Vivo Activity of a Representative 7-Azaindole Glucokinase Activator
Potential as Inhibitors of Other Diabetic Targets
The landscape of antidiabetic therapies includes several well-established enzyme targets. Inhibitors of dipeptidyl peptidase-IV (DPP-IV) enhance the action of incretin (B1656795) hormones, leading to improved glucose control. rhhz.netoatext.com Likewise, inhibitors of sodium-glucose cotransporter 2 (SGLT2) reduce renal glucose reabsorption. nih.gov The development of inhibitors for these targets has frequently relied on diverse heterocyclic scaffolds. nih.goveurekaselect.com While specific derivatives of this compound have not been prominently reported as potent DPP-IV or SGLT2 inhibitors, the inherent versatility of the azaindole framework suggests that it could serve as a valuable starting point for designing novel inhibitors aimed at these and other validated antidiabetic targets, such as α-glucosidase and α-amylase. nih.govrsc.org
Table of Mentioned Compounds
Emerging Research Directions and Future Therapeutic Landscape for 1h Pyrrolo 3,2 C Pyridine Derivatives
Design and Synthesis of Advanced Multi-Target Directed Ligands
The development of multi-target directed ligands (MTDLs) represents a paradigm shift in drug discovery, moving away from the "one target, one drug" model to a more holistic approach that can address the multifactorial nature of complex diseases. The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the design of such ligands due to its ability to be readily functionalized at multiple positions, allowing for the incorporation of various pharmacophoric features to interact with different biological targets.
A notable synthetic route to the 1H-pyrrolo[3,2-c]pyridine core, which can be adapted for the synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine, commences with a commercially available substituted pyridine (B92270). For instance, a synthetic pathway starts with 2-bromo-5-methylpyridine. nih.gov This starting material undergoes oxidation to the corresponding N-oxide, followed by nitration at the 4-position. The subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and cyclization in the presence of a reducing agent like iron powder in acetic acid affords the 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine intermediate. nih.gov This key intermediate can then be subjected to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl or heteroaryl substituents at the 6-position, a critical step in the generation of MTDLs.
Researchers have successfully synthesized a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating the scaffold's utility. nih.gov These compounds were designed as colchicine-binding site inhibitors with potent anticancer activities. The strategic combination of the 1H-pyrrolo[3,2-c]pyridine core with different aryl groups at the 6-position allows for the fine-tuning of their biological activity, showcasing the potential for creating ligands that can interact with multiple components of the cancer cell machinery.
Exploration of Novel Disease Indications and Biological Pathways
While much of the focus has been on anticancer applications, the 1H-pyrrolo[3,2-c]pyridine scaffold is being explored for a range of other disease indications. The inherent ability of this heterocyclic system to interact with various enzymes and receptors makes it a promising starting point for the discovery of novel therapeutics.
Anticancer Activity: A significant body of research highlights the potent antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which is a validated target in cancer therapy. nih.gov This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The cytotoxic activity of these derivatives has been evaluated against various human cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.
FMS Kinase Inhibition: The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is implicated in various inflammatory diseases and cancers. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase, suggesting their potential as therapeutic agents for conditions such as rheumatoid arthritis and certain types of cancer. nih.gov
Table 1: Anticancer Activity of Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives nih.gov
| Compound | HeLa (IC50, µM) | SGC-7901 (IC50, µM) | MCF-7 (IC50, µM) |
| 10a | 0.45 | 0.52 | 0.68 |
| 10f | 0.25 | 0.31 | 0.42 |
| 10t | 0.12 | 0.15 | 0.21 |
Synergistic Application of Computational and Experimental Methodologies
The integration of computational and experimental approaches has become indispensable in modern drug discovery. In the context of 1H-pyrrolo[3,2-c]pyridine derivatives, computational studies, such as molecular docking and molecular dynamics simulations, are being employed to predict the binding modes of these ligands with their biological targets. nih.gov These in silico methods provide valuable insights into the structure-activity relationships (SAR) and help in the rational design of more potent and selective inhibitors.
For example, molecular docking studies have been used to elucidate the interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with the colchicine-binding site of tubulin. nih.gov These studies have revealed key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. The predictions from these computational models are then validated through experimental assays, such as tubulin polymerization assays and immunofluorescence studies, creating a synergistic loop of design, synthesis, and evaluation. nih.gov This integrated approach accelerates the drug discovery process and allows for a more efficient exploration of the chemical space around the 1H-pyrrolo[3,2-c]pyridine scaffold.
Addressing Challenges in Compound Optimization for Drug Development
Despite the promising biological activities of 1H-pyrrolo[3,2-c]pyridine derivatives, several challenges need to be addressed to translate these compounds into clinical candidates. A key challenge is the optimization of their pharmacokinetic and pharmacodynamic properties. This includes improving their solubility, metabolic stability, and oral bioavailability, while minimizing off-target effects and potential toxicity.
Structure-activity relationship studies are crucial in this optimization process. By systematically modifying the substituents on the 1H-pyrrolo[3,2-c]pyridine core, medicinal chemists can fine-tune the physicochemical and biological properties of the compounds. For instance, the introduction of polar groups or the modulation of lipophilicity can significantly impact a compound's ADME (absorption, distribution, metabolism, and excretion) profile. A balance must be struck between enhancing potency and maintaining favorable drug-like properties. The use of predictive computational models for ADMET properties is also becoming increasingly important in the early stages of drug development to identify and address potential liabilities before significant resources are invested.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives, and how can regioselectivity challenges be addressed?
- Answer : A prevalent method involves cyclization of cyano-containing intermediates under mild conditions, as demonstrated in the one-step conversion of cyano groups to pyrrolidine structures . Regioselectivity issues, such as controlling substitution patterns on the pyrrolo-pyridine core, can be mitigated by optimizing reaction temperatures, catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings), and protecting group strategies (e.g., trityl groups to shield reactive nitrogen sites) .
Q. How can crystallography and spectroscopic techniques validate the structure of this compound derivatives?
- Answer : Single-crystal X-ray diffraction is critical for confirming bond angles, coordination environments (e.g., distorted square-bipyramidal copper complexes in related structures), and π-π stacking interactions . Complementarily, ¹H/¹³C NMR and HRMS are used to verify substituent positions and molecular weights, while ¹⁹F-NMR aids in tracking fluorinated derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity in pyrrolo-pyridine derivatives?
- Answer : Standard protocols include cell viability assays (e.g., MTT) against cancer cell lines (HeLa, MCF-7, SGC-7901) to measure IC₅₀ values. Mechanistic studies may involve tubulin polymerization inhibition assays for colchicine-binding site inhibitors, as seen in related 1H-pyrrolo[3,2-c]pyridine derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives targeting specific enzymes (e.g., CYP51)?
- Answer : Molecular docking and dynamics simulations predict binding affinities to active sites (e.g., sterol 14α-demethylase). For example, 4H-pyrano[3,2-c]pyridine analogs were optimized using free-energy calculations and ADMET profiling to enhance selectivity and reduce toxicity . Similar strategies apply to modifying substituents on the pyrrolo-pyridine core for improved pharmacokinetics.
Q. What strategies resolve contradictions in reaction yields during functionalization (e.g., Suzuki couplings)?
- Answer : Low yields in cross-coupling reactions (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine) may arise from steric hindrance or electron-deficient aromatic systems. Solutions include:
- Screening alternative catalysts (e.g., PdCl₂(dppf)).
- Optimizing solvent polarity (e.g., dichloromethane vs. dioxane) and temperature.
- Introducing directing groups to enhance reactivity .
Q. How do structural modifications (e.g., halogenation, carboxamide substitution) impact biological activity and target selectivity?
- Answer :
- Halogenation : Fluorination at the 3-position increases metabolic stability and CNS penetration, as seen in antipsychotic thieno[3,2-c]pyridines .
- Carboxamide substitution : N-Alkyl or aryl groups on the carboxamide bridge enhance affinity for kinase targets (e.g., KDR or Lck inhibitors) by forming hydrogen bonds with catalytic lysine residues .
- Rigidification : Incorporating fused rings (e.g., tetrahydrothieno derivatives) improves binding to tubulin by enforcing planar conformations .
Q. What are the challenges in scaling up pyrrolo-pyridine syntheses, and how are they addressed?
- Answer : Key issues include:
- Purification : Column chromatography is often replaced with recrystallization or acid-base extraction for large batches.
- Toxic reagents : Replacing POCl₃ with safer phosphorylating agents in phosphorylation steps.
- Byproduct formation : Optimizing stoichiometry (e.g., NaH/MeI ratios in methylation) and using flow chemistry to control exothermic reactions .
Methodological Notes
- Data Interpretation : Contradictions in biological activity (e.g., varying IC₅₀ values across cell lines) require normalization to control compounds (e.g., colchicine) and validation via orthogonal assays (e.g., apoptosis markers) .
- Structural Confirmation : Always cross-validate synthetic products with XRD, NMR, and HRMS to avoid misassignment of regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
